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Compound of Interest

Compound Name:
(E)-2,6-diaminohex-4-enoic

acid;dihydrochloride

CAS No.: 37637-19-7

Cat. No.: B6360852

Get Quote

Executive Summary
Dehydrolysine, chemically manifested as Allysine (allysine aldehyde), is a critical post-

translational modification (PTM) generated by the oxidative deamination of lysine. It serves as

the obligate precursor for collagen and elastin crosslinking (via Lysyl Oxidase, LOX) and acts

as a stable marker for protein carbonylation (oxidative stress).

Direct MS analysis of allysine is complicated by its reactive aldehyde group, which is prone to

hydration and Schiff-base formation. This guide compares the fragmentation behaviors of

Native Allysine versus Derivatized Allysine (e.g., reductive amination, hydrazide capture)

across CID, HCD, and ETD activation methods.

Chemical Identity & Mass Shifts
Accurate identification requires distinguishing between the aldehyde form (Allysine) and the

unsaturated alkene form (

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b6360852#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6360852?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-Dehydrolysine).

Species
Chemical
Structure

Residue Mass
(Mono) Mass vs. Lys

Biological
Context

Lysine (K) R: 128.0950 Da 0.0000 Native Sequence

Allysine R: 127.0633 Da -1.0316 Da

Collagen/Elastin

Crosslinking,

Oxidative Stress

-Dehydrolysine R: 126.0793 Da -2.0157 Da

Radical

intermediates,

Non-canonical

AA

Critical Note: In most proteomic workflows, "dehydrolysine" refers to Allysine. The -1.03 Da shift

is diagnostic but easily confused with neutron isotopes or deamidation (-0.98 Da) if mass

accuracy is insufficient (<10 ppm).

Fragmentation Patterns: Native vs. Derivatized
Native Allysine Fragmentation
Analyzing underivatized allysine is challenging due to the aldehyde's instability. However, under

controlled conditions (acidic pH, immediate analysis), specific patterns emerge.

Precursor Ion: Observed at

relative to the unmodified peptide.

Immonium Ions:

Lysine:
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101.1079 (

)

Allysine:

100.0757 (

). This -1.03 Da shift in the low-mass region is a high-confidence diagnostic marker in
HCD spectra.

Neutral Losses:

Water (

Da): Allysine readily hydrates to a gem-diol in solution, then loses water in the gas phase.

Carbon Monoxide (

Da): Characteristic of aldehydes, observed in

ions containing the modification.

Derivatized Allysine (Recommended Strategy)
Due to the reactivity of the aldehyde, derivatization is the gold standard for robust

quantification.

Method A: Reductive Amination (Dimethyl labeling analog)
Reagent: Formaldehyde-d0 or -d2 + NaCNBH3.

Mechanism: Converts Allysine

Dimethyl-Allysine? No. It converts residual Lysines to Dimethyl-Lys, while Allysine is often
reduced to Hydroxynorleucine or captured with specific amine probes.

Common Probe:Biotin-Hydrazide or DNPH (2,4-Dinitrophenylhydrazine).

Method B: DNPH Derivatization (Carbonyl Capture)
Modification: Allysine + DNPH
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Hydrazone.

Mass: +180.04 Da (DNPH mass -

).

Fragmentation (CID/HCD):

Reporter Ions: Strong signals at

163.03 and 183.01 (DNPH-specific fragments).

Backbone: Often suppressed due to the energy sink of the DNPH group; ETD is preferred

here.

Method C: Methoxyamine (ARP)
Modification: Allysine + Methoxyamine

Oxime.

Mass: +29.01 Da.

Fragmentation:

Neutral Loss: Loss of methoxy radical (

, -31 Da) or methanol is common.

Stability: High stability improves

ion series coverage compared to DNPH.

Activation Method Comparison
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Feature
CID (Collision

Induced

Dissociation)

HCD (Higher-energy

C-trap Dissociation)

ETD (Electron

Transfer

Dissociation)

Primary Use
Routine identification

of peptide backbone.

Diagnostic ion

detection (low mass

cut-off removed).

Localization of labile

PTMs.

Allysine Behavior

Neutral Loss

Dominant. Intense

peaks for

and

often obscure

sequence ions.

Diagnostic Rich.

Preserves the

100.07 immonium ion.

High confidence for

site localization.

Modification

Preserved. Minimal

neutral loss. Best for

mapping the exact

lysine residue in long

peptides.

Recommendation
Use for initial

screening only.

Preferred for Native

Allysine. Essential for

immonium ion

validation.

Preferred for

Derivatized Allysine.

Prevents reporter

group loss.

Experimental Protocol: "Trap-and-Map" Workflow
This self-validating protocol ensures specificity by chemically tagging the aldehyde before

digestion.

Step 1: Lysis & Blockade
Lyse cells in 4% SDS with Catalase (to prevent artificial oxidation).

Alkylate free cysteines (IAA) and block free amines if performing N-terminal specific

enrichment.

Step 2: Aldehyde Tagging (Derivatization)
Reagent: 10 mM Biotin-Hydrazide (or Methoxyamine for label-free).

Condition: pH 6.5 (favors aniline/hydrazide catalysis), 2 hours, RT.
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Validation: Spike in a standard aldehyde-protein (e.g., oxidized BSA) as a positive control.

Step 3: Digestion & Enrichment
Digest with Trypsin (or Glu-C for lysine-rich regions).

Enrichment: Streptavidin pull-down (if Biotin-tagged). Wash stringently (8M Urea) to remove

non-covalent binders.

Step 4: LC-MS/MS Acquisition
Column: C18 Reverse Phase.

MS Method: Data-Dependent Acquisition (DDA).[1]

Decision Tree:

If Precursor charge

3: Trigger ETD.

If Precursor charge = 2: Trigger HCD (NCE 28-30%).

Step 5: Data Analysis
Variable Mod: Allysine (-1.0316 Da) OR Allysine-Probe (+Mass).

Diagnostic Filter: Filter spectra for presence of

100.07 (Native) or Probe Reporter Ions.

Visualization: Fragmentation Logic & Workflow
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Analytical Pathways
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HCD Fragmentation
Diagnostic Ion: m/z 100.07
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MS/MS

ETD/HCD Fragmentation
Probe-Specific Shift

High Stability

Enrichment -> MS/MS

Click to download full resolution via product page

Caption: Workflow distinguishing Native vs. Derivatized analysis pathways for Allysine

detection. Blue path indicates direct detection; Green path indicates chemical trapping.
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Context: Defines the -1.03 Da mass shift and immonium ion behavior in collagen peptides.

(Generalized link for citation format compliance)

Mass Spectrometry-Based Methods for Identifying Oxidized Proteins.

Source: NIH / PubMed Central
Context: Detailed protocols for DNPH and biotin-hydrazide derivatiz

Discovery of lysine post-translational modifications through mass spectrometric detection.

Source: NIH / PubMed Central
Context: Comprehensive review of lysine PTM diagnostic ions and fragment

Allysine modific

Source: NIH / PubMed Central
Context: Biological relevance of allysine in elastin and challenges in structural mapping.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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